molecular formula C12H9BrFNO2S B15334422 Ethyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate

Ethyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate

Cat. No.: B15334422
M. Wt: 330.17 g/mol
InChI Key: SRCWNMYIOKGJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate is a halogenated thiazole derivative characterized by a thiazole core substituted with a 2-bromo-6-fluorophenyl group at position 2 and an ethyl ester at position 2. Its molecular formula is C₁₂H₉BrFNO₂S, with a molecular weight of 330.17 g/mol . The compound’s structure combines aromatic halogenation (bromine and fluorine) with the electron-withdrawing ester group, making it a promising candidate for medicinal chemistry and materials science. The bromine atom enhances electrophilic reactivity, while the fluorine atom influences lipophilicity and bioavailability .

Properties

Molecular Formula

C12H9BrFNO2S

Molecular Weight

330.17 g/mol

IUPAC Name

ethyl 2-(2-bromo-6-fluorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H9BrFNO2S/c1-2-17-12(16)9-6-18-11(15-9)10-7(13)4-3-5-8(10)14/h3-6H,2H2,1H3

InChI Key

SRCWNMYIOKGJOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C=CC=C2Br)F

Origin of Product

United States

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It serves as a building block for the development of bioactive compounds with potential biological activities. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections. Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and fluoro groups enhance its binding affinity to certain receptors, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Varying Halogenation Patterns

Compound Name Molecular Formula Substituent Positions Key Features Reference
Ethyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate C₁₂H₉BrFNO₂S Phenyl: 2-Br, 6-F; Thiazole: 4-COOEt High electrophilicity due to bromine; enhanced bioavailability from fluorine.
Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate C₁₂H₉BrFNO₂S Phenyl: 2-Br, 5-F; Thiazole: 4-COOEt Similar halogenation but lower similarity index (0.78 vs. 0.85 for 4-F derivative).
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate C₁₂H₁₀FNO₂S Phenyl: 4-F; Thiazole: 4-COOEt Lacks bromine; reduced reactivity but higher solubility.
Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate C₁₂H₁₀BrNO₂S Phenyl: 3-Br; Thiazole: 4-COOEt Bromine at meta-position alters steric and electronic interactions.

Key Observations :

  • Halogen Position : Bromine at the ortho position (2-Br) in the target compound enhances steric hindrance and electronic effects compared to meta-substituted analogues (e.g., 3-Br in ).
  • Fluorine Position : The 6-fluoro substituent in the target compound may improve metabolic stability compared to 5-fluoro derivatives due to reduced electron-withdrawing effects .

Functional Group Variations

Compound Name Molecular Formula Substituent Modifications Impact on Properties Reference
This compound C₁₂H₉BrFNO₂S Baseline for comparison.
2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylic acid C₁₁H₇BrFNO₂S Ester replaced with carboxylic acid Increased polarity; reduced cell permeability.
Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate C₁₁H₈BrFNO₂S Benzo[d]thiazole core; methyl ester Different ring system alters π-π stacking and binding affinity.
Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate C₁₃H₁₁BrN₂O₂S Benzyl group instead of phenyl Increased hydrophobicity; potential for enhanced CNS penetration.

Key Observations :

  • Ester vs. Acid : The ethyl ester in the target compound improves lipophilicity compared to carboxylic acid derivatives, favoring membrane permeability .
  • Core Structure : Benzo[d]thiazole derivatives (e.g., ) exhibit distinct electronic properties due to fused aromatic systems, reducing similarity to the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.